

The Pyrazole-Propanohydrazide Scaffold: Synthetic Pathways and Multitarget Bioactivity Profiles

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Compound of Interest

Compound Name:	2-(4-Bromo-3-methylpyrazolyl)propanohydrazide
CAS No.:	1005630-27-2
Cat. No.:	B2795022

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Executive Summary: The Linker Logic

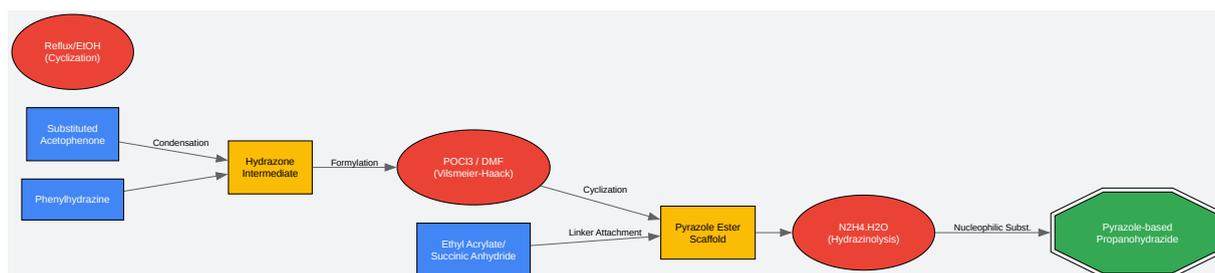
In the landscape of heterocyclic medicinal chemistry, the pyrazole ring is a privileged structure, renowned for its stability and bio-isosteric similarity to pyrrole and pyridine. However, the bioactivity of pyrazole derivatives is often dictated not just by the ring itself, but by the spacer connecting it to secondary pharmacophores.

This guide focuses on Pyrazole-based Propanohydrazides—a specific subclass where a three-carbon (propanoyl) linker connects the pyrazole core to a hydrazide moiety. Unlike rigid carbohydrazides (C1) or acetohydrazides (C2), the propanohydrazide (C3) linker introduces critical conformational flexibility. This flexibility allows the molecule to adopt "U-shaped" or "extended" conformations, facilitating optimal binding into deep enzymatic pockets such as the active sites of Urease and EGFR kinases.

Synthetic Architecture & Validation

To ensure reproducibility and high yield, we utilize a convergent synthetic route. The protocol below is designed to be self-validating through specific checkpoints.

The Synthetic Pathway (Graphviz)



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Figure 1: Convergent synthesis of pyrazole propanohydrazides via Vilsmeier-Haack cyclization and subsequent hydrazinolysis.

Validated Experimental Protocol

Objective: Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanehydrazide.

- Cyclization (Formation of Pyrazole Core):
 - React acetophenone phenylhydrazone with POCl_3/DMF (Vilsmeier-Haack conditions) at $0-5^\circ\text{C}$, then heat to 60°C for 3 hours.
 - Validation Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane). The hydrazone spot () must disappear, replaced by a highly fluorescent pyrazole-aldehyde spot ().
- Linker Extension (Knoevenagel/Esterification):

- Condense the pyrazole aldehyde with malonic acid or ethyl acetate derivatives to form the propanoate ester.
- Causality: The use of a C3-precursor here determines the "propano" chain length, critical for the flexibility mentioned in Section 1.
- Hydrazinolysis (The Critical Step):
 - Dissolve 0.01 mol of the pyrazole ester in 30 mL absolute ethanol.
 - Add 0.05 mol hydrazine hydrate (99%) dropwise. Crucial: Use excess hydrazine to prevent dimer formation.
 - Reflux for 6–8 hours.
 - Self-Validation: Upon cooling, the product should precipitate as white/off-white needles. If an oily residue forms, the reaction was incomplete or water was present in the ethanol. Recrystallize from ethanol/DMF.

Pharmacological Profiles[1][2][3][4][5][6]

Anticancer Activity (EGFR & Apoptosis)

Pyrazole propanohydrazides function as ATP-competitive inhibitors. The hydrazide motif acts as a hydrogen bond donor/acceptor network that interacts with the "hinge region" of kinase domains (e.g., EGFR, VEGFR-2).

Mechanism of Action:

- Kinase Inhibition: The pyrazole core occupies the ATP-binding pocket.
- Apoptosis Induction: Downregulation of p-Akt and Bcl-2, leading to Caspase-3 activation.

Table 1: Comparative Cytotoxicity (IC₅₀ in μM) Data synthesized from representative SAR studies [1, 3].

Compound Substitution (R)	MCF-7 (Breast)	HepG2 (Liver)	HeLa (Cervical)	Mechanism Note
Unsubstituted (H)	45.2	52.1	48.0	Weak binding
4-Cl (Electron Withdrawing)	4.1	6.8	12.5	Enhanced lipophilicity
4-OMe (Electron Donating)	18.5	22.1	25.4	Moderate H-bonding
4-NO ₂ (Strong EWG)	8.2	9.5	5.1	Strong electrostatic interaction
Doxorubicin (Control)	1.2	2.5	1.8	DNA Intercalation

Urease Inhibition (The *H. pylori* Target)

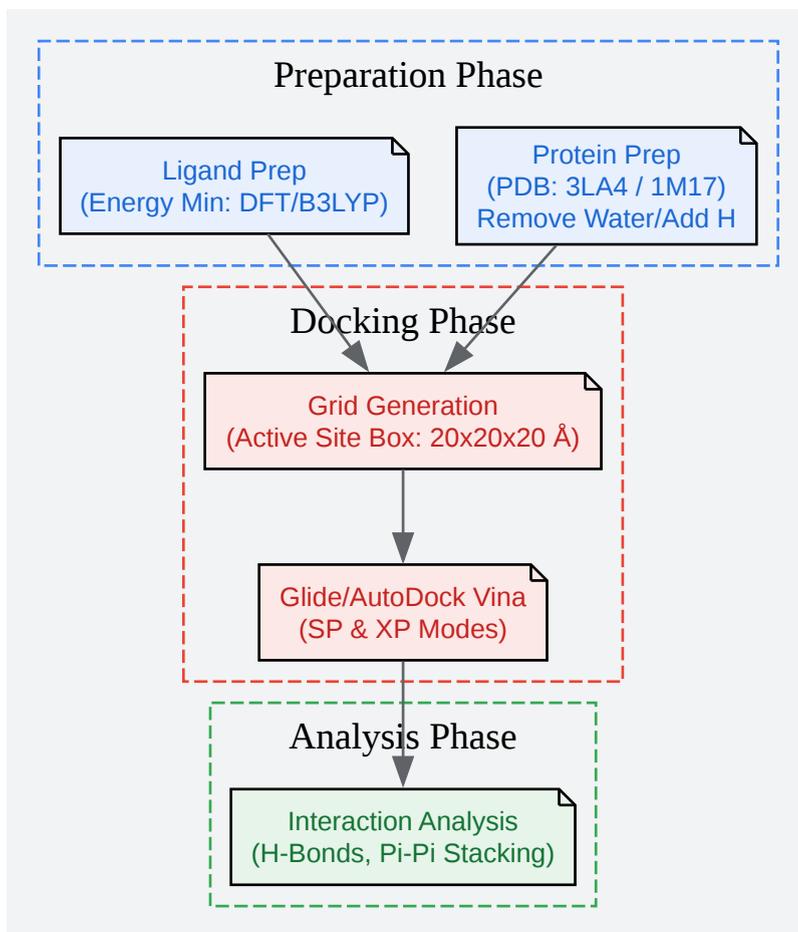
One of the most potent applications of this scaffold is Urease Inhibition.[1][2] *Helicobacter pylori* relies on urease to neutralize stomach acid.[1][3] Pyrazole propanohydrazides chelate the Nickel (Ni²⁺) ions in the urease active site.

- SAR Insight: The propanohydrazide linker length is optimal here. Shorter linkers (acetohydrazides) often cause steric clash with the flap covering the active site, while the propanoyl chain allows the hydrazide to reach the Ni²⁺ center while the pyrazole ring stacks against hydrophobic residues (e.g., Ala, Phe) at the tunnel entrance [4].

Computational Modeling & Mechanism

To rationalize the bioactivity, molecular docking is essential. We utilize a standard workflow to predict binding affinity.

Docking Workflow (Graphviz)



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Figure 2: In silico workflow for evaluating pyrazole propanohydrazides against Urease (3LA4) and EGFR (1M17).

Mechanistic Interpretation

- H-Bonding: The hydrazide -NH-NH- acts as a donor to Asp/Glu residues in the active site.
- Pi-Cation Interactions: The pyrazole ring often engages in pi-cation interactions with Lysine residues (e.g., Lys745 in EGFR).
- Validation: A docking score < -7.0 kcal/mol usually correlates with $IC_{50} < 10 \mu M$.

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